molecular formula C21H19NO5S B2383021 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one CAS No. 402946-97-8

3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

Cat. No. B2383021
CAS RN: 402946-97-8
M. Wt: 397.45
InChI Key: HNVBBOWPECEXKO-UHFFFAOYSA-N
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Description

3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTT and is a member of the thiazolidine-2,4-dione family.

Mechanism of Action

The mechanism of action of DMTT is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant activities through the inhibition of various enzymes and pathways involved in inflammation and oxidative stress. It has also been found to activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
DMTT has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. In addition, it has been found to improve glucose metabolism and reduce the levels of lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMTT in lab experiments is its potent anti-inflammatory and antioxidant activities. This makes it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. However, one of the limitations of using DMTT is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on DMTT. One area of research is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the identification of new applications for DMTT in the treatment of various diseases. Finally, further studies are needed to fully understand the mechanisms of action of DMTT and its potential side effects.
Conclusion:
In conclusion, 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its potent anti-inflammatory and antioxidant activities make it an ideal compound for studying the mechanisms involved in inflammation and oxidative stress. Further research is needed to fully understand the mechanisms of action of DMTT and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a complex process that involves several steps. The first step is the synthesis of 2,5-dimethoxybenzaldehyde, which is then reacted with thiosemicarbazide to form 2,5-dimethoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with 2-hydroxyacetophenone to form the final product.

Scientific Research Applications

DMTT has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of medicinal chemistry. Studies have shown that DMTT exhibits significant anti-inflammatory and antioxidant activities. It has also been found to have potential applications in the treatment of diabetes, cancer, and neurodegenerative diseases.

properties

IUPAC Name

3-[2-(2,5-dimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-25-14-7-8-18(26-2)15(12-14)20-22(9-10-28-20)19(23)16-11-13-5-3-4-6-17(13)27-21(16)24/h3-8,11-12,20H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNVBBOWPECEXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(2,5-dimethoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one

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